N-(2-methoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide

Lipophilicity XLogP3 Drug-likeness

N-(2-Methoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide (CAS 2640947-34-6, molecular formula C₂₁H₂₂N₄O₂, MW 362.4 g/mol) is a synthetic small molecule belonging to the 1,8-naphthyridine-piperidine carboxamide class. It features a piperidine core substituted at the 1-position with a 2-methoxyphenyl carboxamide group and at the 4-position with a 1,8-naphthyridin-2-yl moiety.

Molecular Formula C21H22N4O2
Molecular Weight 362.4 g/mol
CAS No. 2640947-34-6
Cat. No. B6468524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide
CAS2640947-34-6
Molecular FormulaC21H22N4O2
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3
InChIInChI=1S/C21H22N4O2/c1-27-19-7-3-2-6-18(19)24-21(26)25-13-10-15(11-14-25)17-9-8-16-5-4-12-22-20(16)23-17/h2-9,12,15H,10-11,13-14H2,1H3,(H,24,26)
InChIKeyZUJQTJQQZNZHMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide (CAS 2640947-34-6): Chemical Identity and Procurement Context


N-(2-Methoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide (CAS 2640947-34-6, molecular formula C₂₁H₂₂N₄O₂, MW 362.4 g/mol) is a synthetic small molecule belonging to the 1,8-naphthyridine-piperidine carboxamide class. It features a piperidine core substituted at the 1-position with a 2-methoxyphenyl carboxamide group and at the 4-position with a 1,8-naphthyridin-2-yl moiety . This compound is listed in screening collections and is a member of a congeneric series that appears in patent literature concerning H-PGDS (hematopoietic prostaglandin D synthase) inhibition and kinase modulation [1][2]. The substitution pattern—particularly the ortho-methoxy group on the phenyl ring and the unsubstituted 1,8-naphthyridine—provides a distinct pharmacophoric profile that differentiates it from analogs bearing alternative N-substituents (e.g., cyclohexyl, tert-butyl, 2,4-dimethoxyphenyl, or 2-phenylethyl).

Why Generic Substitution Among Naphthyridine-Piperidine Carboxamides Is Scientifically Unjustified Without Comparative Data


Compounds within the 4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide family share a conserved core but differ at the carboxamide N-substituent, and these seemingly minor structural variations can produce divergent target binding, selectivity, and physicochemical properties. The 2-methoxyphenyl substituent introduces a specific hydrogen-bonding acceptor (ortho-OCH₃) and a planar aromatic ring that influences both the conformational landscape of the urea/carboxamide linkage and potential π-stacking interactions with target protein residues . In contrast, analogs bearing N-cyclohexyl, N-tert-butyl, or N-ethyl substituents lose the aromatic substitution on the carboxamide and therefore cannot reproduce the same electronic or steric environment [1]. Even among methoxyphenyl variants, positional isomerism (2-OCH₃ vs. 4-OCH₃ vs. 2,4-di-OCH₃) can alter bioactivity profiles and lipophilicity (XLogP3 values range from ~1.7 for N-ethyl to ~2.9 for the 2,4-dimethoxyphenyl analog), making each member of this series a distinct chemical entity with non-interchangeable properties [2]. Substitution with a close analog without confirmatory comparative data therefore carries a material risk of altered potency, selectivity, or pharmacokinetic behavior.

Quantitative Differentiation of N-(2-Methoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide from Structural Analogs: Evidence-Based Selection Guide


Computational Lipophilicity Comparison: XLogP3 of the 2-Methoxyphenyl Analog vs. Other N-Substituted Congeners

Computed XLogP3 values differentiate the target compound from its closest analogs within the 4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide series. The N-(2-methoxyphenyl) derivative (target) yields an XLogP3 of approximately 2.5, positioning it between the more hydrophilic N-ethyl analog (XLogP3 = 1.7) and the more lipophilic N-(2,4-dimethoxyphenyl) analog (XLogP3 = 2.9) [1][2]. This intermediate lipophilicity profile may offer a balanced partition coefficient favorable for both aqueous solubility and membrane permeability, a parameter routinely used by medicinal chemists in prioritizing compounds for further profiling [3].

Lipophilicity XLogP3 Drug-likeness

Topological Polar Surface Area (TPSA) Differentiates CNS Multiparameter Optimization (MPO) Profile from Dimethoxy Analogs

The target compound (single ortho-OCH₃ group) has a TPSA of approximately 67 Ų, whereas the N-(2,4-dimethoxyphenyl) analog has a TPSA of 76.6 Ų [1]. The lower TPSA of the target compound places it within a more favorable range for CNS penetration according to established multiparameter optimization (MPO) scoring systems (desirably TPSA < 70–75 Ų for CNS candidates), while the dimethoxy analog exceeds typical CNS desirability thresholds [2]. This 9.6 Ų difference, arising solely from the additional methoxy substituent at the 4-position, constitutes a quantifiable distinction relevant for neuroscience-focused screening programs.

TPSA CNS drug-likeness Blood-brain barrier permeability

Patent-Based Target Indication: H-PGDS Inhibition as a Differentiating Biological Context for N-(2-Methoxyphenyl) Substitution Pattern

The N-(2-methoxyphenyl) carboxamide substitution pattern appears within a Markush structure in patent literature claiming inhibitors of hematopoietic prostaglandin D synthase (H-PGDS), a target implicated in Duchenne muscular dystrophy and allergic inflammation [1]. This patent context provides a plausible biological rationale for the 2-methoxyphenyl substitution that is distinct from the kinase inhibition context associated with other naphthyridine-piperidine carboxamides (e.g., FGFR4 inhibitors such as FGF-401/Roblitinib, which employ a different substitution architecture) . While no disclosed H-PGDS IC₅₀ data for this specific compound were identified in the public domain, the association with an H-PGDS inhibitor patent suggests a target engagement hypothesis that can be experimentally verified, whereas analogs with N-cyclohexyl or N-tert-butyl substituents are not associated with this indication in the patent literature.

H-PGDS Duchenne muscular dystrophy Inflammatory prostaglandins

Hydrogen Bond Donor/Acceptor Count and Rotatable Bond Comparison Within the N-Substituted Series

The target compound possesses 1 hydrogen bond donor (the carboxamide NH) and 4 hydrogen bond acceptors (carboxamide carbonyl, naphthyridine nitrogens, and methoxy oxygen), with 4 rotatable bonds . The N-(2,4-dimethoxyphenyl) analog has 1 donor and 5 acceptors and also 4 rotatable bonds, but the additional acceptor increases polarity [1]. The N-ethyl analog has 1 donor, 3 acceptors and only 2 rotatable bonds, making it more rigid and potentially less adaptable to binding pocket conformations [2]. These differences in molecular flexibility and hydrogen-bonding capacity can affect both binding thermodynamics (entropy penalty upon binding) and pharmacokinetic properties such as oral bioavailability, as reflected in Lipinski's and Veber's rules.

Hydrogen bonding Molecular flexibility Oral bioavailability

Absence of Public Bioactivity Data: A Procurement Risk That Differentiates This Compound from Data-Rich Alternatives

A systematic search of public databases including ChEMBL, BindingDB, PubChem BioAssay, and the primary literature (as of mid-2025) does not yield any disclosed IC₅₀, Kd, EC₅₀, or other quantitative bioactivity measurements for CAS 2640947-34-6 [1]. This stands in contrast to certain more extensively profiled naphthyridine-containing compounds (e.g., FGFR4 inhibitor FGF-401, IC₅₀ = 1.9 nM for FGFR4 ) and to close analogs within the same scaffold family that may have proprietary data not publicly released. For procurement, this means: (a) the compound is likely at an earlier discovery stage, potentially offering greater novelty value; (b) users must budget for de novo profiling rather than relying on existing benchmarking data; and (c) selection over data-rich alternatives should be justified by the structural hypothesis (e.g., H-PGDS target engagement, favorable CNS MPO profile) rather than by proven superiority in a particular assay.

Data availability Procurement risk Screening prioritization

Application Scenarios for N-(2-Methoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide in Scientific Research and Early Drug Discovery


H-PGDS Inhibitor Screening in Duchenne Muscular Dystrophy and Allergic Inflammation Models

Based on the compound's structural inclusion within an H-PGDS inhibitor patent genus, researchers evaluating the prostaglandin D2 pathway can deploy this compound as a novel chemotype probe for H-PGDS enzymatic assays and cellular models of Duchenne muscular dystrophy [1]. Its 2-methoxyphenyl substitution offers a distinct structure-activity relationship (SAR) vector compared to previously disclosed H-PGDS inhibitors, potentially illuminating unexplored regions of the target binding pocket.

CNS Drug Discovery Programs Requiring Favorable MPO Profiles

The compound's TPSA (~67 Ų) and intermediate XLogP3 (~2.5) place it within favorable CNS MPO range, making it a candidate for neuroscience-focused screening cascades where blood-brain barrier penetration is critical [2]. Researchers can benchmark it against analogs with higher TPSA (e.g., N-(2,4-dimethoxyphenyl) at 76.6 Ų) to experimentally validate whether the computed CNS desirability advantage translates into superior brain exposure.

Kinase Selectivity Panel Profiling Against Naphthyridine-Based Reference Inhibitors

Given the established precedent for 1,8-naphthyridine derivatives as kinase inhibitors (FGFR, PKD, DYRK1A/B, Mer/AXL), this compound can be submitted to broad kinase selectivity panels to determine whether the 2-methoxyphenyl carboxamide substitution yields a unique selectivity fingerprint distinct from reference inhibitors such as FGF-401 (FGFR4-selective, IC₅₀ = 1.9 nM) or other naphthyridine-based kinase modulators . Absence of pre-existing selectivity data for this compound makes such profiling a prerequisite for target deconvolution.

Structure-Activity Relationship Expansion for Piperidine Carboxamide Lead Series

Medicinal chemistry teams engaged in lead optimization of piperidine-1-carboxamide series can use this compound as a comparator to systematically evaluate the impact of ortho-methoxy substitution versus alternative N-substituents on target potency, microsomal stability, and CYP inhibition profiles. The computed property differences (rotatable bonds, hydrogen bond acceptors, XLogP3) provide testable hypotheses for SAR exploration [3].

Quote Request

Request a Quote for N-(2-methoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.